Tezacaftor EC50 in CFBE-DG3 Cells: Direct Head-to-Head Comparison with ABBV-2222
In a direct head-to-head comparison using the transepithelial current clamp (TECC) assay in CFBE-DG3 cells expressing F508del-CFTR, tezacaftor exhibited an EC50 of 266.9 ± 38.6 nM, which is approximately 12.8-fold less potent than the comparator ABBV-2222 (EC50 = 20.8 ± 2.7 nM) under identical experimental conditions [1]. This quantitative difference establishes tezacaftor's potency benchmark for cross-study comparisons and validates its utility as a reference corrector for evaluating novel compounds.
| Evidence Dimension | Functional correction of F508del-CFTR (EC50) |
|---|---|
| Target Compound Data | 266.9 ± 38.6 nM |
| Comparator Or Baseline | ABBV-2222: 20.8 ± 2.7 nM |
| Quantified Difference | 12.8-fold lower potency (higher EC50) |
| Conditions | CFBE-DG3 cells, TECC assay, 24 h incubation with potentiator GLPG1837, n = 6 replicates per concentration |
Why This Matters
This direct comparison provides a validated potency reference point for (Rac)-Tezacaftor in CFBE-DG3 functional assays, enabling researchers to benchmark their own novel corrector candidates against a well-characterized standard.
- [1] Fig. 4, PMC11047061. J Pharmacol Exp Ther. 2020 Jan;372(1):107–118. doi: 10.1124/jpet.119.261800. View Source
